
N-t-Boc-2-bromoethylamine-d4
Overview
Description
N-t-Boc-2-bromoethylamine-d4, also known as tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate, is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Preparation Methods
The synthesis of N-t-Boc-2-bromoethylamine-d4 involves the reaction of 2-bromoethylamine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters to ensure high yield and purity. The compound is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
N-t-Boc-2-bromoethylamine-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide synthesis where it reacts with carboxylic acids to form amide bonds.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-t-Boc-2-bromoethylamine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce deuterium atoms into molecules, which can help in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.
Industry: It is used in the production of stable isotope-labeled compounds for environmental analysis and quality control
Mechanism of Action
The mechanism of action of N-t-Boc-2-bromoethylamine-d4 involves its incorporation into molecules where deuterium atoms replace hydrogen atoms. This substitution can affect the chemical and physical properties of the molecules, such as their stability and reactivity. In metabolic studies, the deuterium-labeled compound can be tracked using NMR spectroscopy to study metabolic pathways and enzyme activities.
Comparison with Similar Compounds
N-t-Boc-2-bromoethylamine-d4 is similar to other Boc-protected bromoethylamines, such as N-t-Boc-2-bromoethylamine and 2-(Boc-amino)ethyl bromide. the presence of deuterium atoms in this compound makes it unique and valuable for specific applications in research. The deuterium labeling provides additional stability and allows for more precise tracking in metabolic studies .
Similar compounds include:
Biological Activity
N-t-Boc-2-bromoethylamine-d4 is a synthetic compound that has garnered attention in various fields of research, particularly in drug discovery and development. Its unique structure and isotopic labeling make it a valuable tool in biological studies, especially concerning antimicrobial activity and potential applications in cancer therapy. This article delves into the biological activity of this compound, highlighting key findings from recent studies, including data tables and case studies.
This compound has the following chemical properties:
- Molecular Formula : CHDBrNO
- Molecular Weight : 228.12 g/mol
- CAS Number : 1250986-06-1
It is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications .
The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of bioactive compounds. Its bromine atom can participate in nucleophilic substitution reactions, enabling the formation of various derivatives with enhanced biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of derivatives synthesized from this compound. For instance, a study demonstrated that compounds derived from bromoethylamine exhibited synergistic effects with established antibiotics against resistant bacterial strains such as Escherichia coli and Acinetobacter baumannii. Specifically, the compound was shown to potentiate the effects of vancomycin against Gram-positive bacteria resistant to conventional treatments .
Case Study 1: Synergistic Effects with Antibiotics
A significant investigation focused on the synthesis of an amphiphilic vancomycin derivative using this compound as a precursor. The study highlighted that while the derivative itself was not active against certain Gram-negative bacteria, it significantly enhanced the efficacy of vancomycin when used in combination therapies. The Minimum Inhibitory Concentration (MIC) values indicated that the modified compound was 32 times more potent against vancomycin-resistant strains compared to its activity against susceptible strains .
Bacterial Strain | MIC (µg/mL) | Vancomycin | Compound Derived from this compound |
---|---|---|---|
VanA E. faecalis | 0.5 | 8 | 0.25 |
MSSA | 1 | 0.5 | 1 |
MRSA | 2 | 0.5 | 1 |
Case Study 2: Cancer Cell Inhibition
Another study investigated the use of derivatives synthesized from this compound in cancer therapy. The derivatives showed selective growth inhibition in various cancer cell lines while sparing non-tumorigenic cells, indicating a potential therapeutic window for further development .
Research Findings
The following key findings summarize the biological activity of this compound:
- Antimicrobial Efficacy : Derivatives exhibit enhanced activity against antibiotic-resistant strains.
- Selective Cytotoxicity : Some derivatives show preferential toxicity towards cancer cells over normal cells.
- Potential for Combination Therapy : The compound's ability to enhance the efficacy of existing antibiotics suggests its utility in combination therapies.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-t-Boc-2-bromoethylamine-d4, and how do reaction conditions influence yield?
The synthesis typically involves Boc protection of a brominated phenethylamine precursor. Key methods include:
- Route 1 : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) using K₂CO₃ as a base, achieving quantitative yields under mild conditions .
- Route 2 : Use of triethylamine (TEA) in methanol under reflux, yielding 97% product after 2 hours .
- Route 3 : DMF as a solvent at 50°C with TEA, enabling rapid reaction completion (~15 minutes) . Methodological Insight: Solvent polarity (e.g., DCM vs. methanol) and base strength (K₂CO₃ vs. TEA) critically affect reaction kinetics and purity.
Q. How can the purity and structural integrity of this compound be characterized?
- NMR : Confirm deuterium incorporation (¹H NMR absence of specific protons) and Boc group integrity (¹³C NMR at ~155 ppm for carbonyl).
- Mass Spectrometry (MS) : Look for [M+NH₄]⁺ peaks (e.g., m/z 319 for non-deuterated analogs) .
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities like unreacted amine or brominated byproducts .
Q. What safety protocols are essential for handling brominated amines like this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TEA, DMF).
- Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste .
Q. What is the role of deuterium in modifying the compound’s reactivity or stability?
Deuterium isotopic effects (e.g., kinetic isotope effects) can slow reaction rates in subsequent transformations (e.g., SN2 substitutions) and enhance metabolic stability in biological studies. Use high-resolution MS to verify deuterium retention .
Q. How can common impurities (e.g., de-Boc products or bromination byproducts) be identified and mitigated?
- LC-MS/MS : Detect deprotected amines (m/z ~214) or dibrominated species.
- Optimized Workup : Use aqueous NaHCO₃ washes to remove unreacted (Boc)₂O and silica gel chromatography for purification .
Advanced Research Questions
Q. How can synthetic conditions be optimized to minimize byproducts in large-scale preparations?
- Design of Experiments (DOE) : Systematically vary solvent (polar vs. non-polar), base stoichiometry (1–2 eq.), and temperature (20–50°C) to identify ideal parameters.
- Inert Atmosphere : Argon or nitrogen reduces oxidative side reactions, critical for brominated intermediates .
Q. How can contradictions in reported synthetic yields (e.g., 97% vs. 85%) be resolved?
- Controlled Replication : Repeat reactions under identical conditions (solvent, base, temperature) from conflicting studies.
- Byproduct Analysis : Use GC-MS or ¹H NMR to quantify unreacted starting materials or intermediates, linking yield discrepancies to purification efficiency .
Q. What mechanistic insights explain the Boc protection efficiency under varying conditions?
- Nucleophilic Attack : The amine attacks (Boc)₂O’s electrophilic carbonyl, with TEA or K₂CO₃ scavenging HBr. Polar aprotic solvents (DMF) stabilize transition states, accelerating the reaction .
- Isotopic Effects : Deuterium at the ethylamine position may slightly hinder deprotonation steps, requiring adjusted base stoichiometry.
Q. How can computational modeling predict reactivity in downstream applications (e.g., cross-coupling reactions)?
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate bromine’s leaving-group ability.
- Solvent Parameters : Simulate solvent effects (e.g., DCM vs. THF) on reaction activation energy .
Q. What strategies enable the compound’s use in multi-step syntheses (e.g., peptide conjugates or radiopharmaceuticals)?
Properties
IUPAC Name |
tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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